N'-(4-bromobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide
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Overview
Description
N’-(4-bromobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoline core, which is known for its diverse biological activities, and a bromobenzoyl group, which adds to its reactivity and potential for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-bromobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions. The bromobenzoyl group is then introduced through a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and a suitable catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using high-purity starting materials, controlling the reaction temperature and time, and employing purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N’-(4-bromobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlling the temperature, pH, and solvent to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups yields alcohols .
Scientific Research Applications
N’-(4-bromobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-(4-bromobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with signaling pathways involved in inflammation or cancer progression . The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural modifications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and bromobenzoyl-containing molecules, such as:
4-bromobenzoyl chloride: Used in the synthesis of various organic compounds.
Quinolinecarbohydrazides: Known for their diverse biological activities.
Uniqueness
N’-(4-bromobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is unique due to its combination of a quinoline core and a bromobenzoyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H16BrN3O4 |
---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
N'-(4-bromobenzoyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carbohydrazide |
InChI |
InChI=1S/C19H16BrN3O4/c1-2-23-14-6-4-3-5-13(14)16(24)15(19(23)27)18(26)22-21-17(25)11-7-9-12(20)10-8-11/h3-10,24H,2H2,1H3,(H,21,25)(H,22,26) |
InChI Key |
XUWNCZDFYIEWRV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNC(=O)C3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
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